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Compound of Interest

Compound Name: MET kinase-IN-2

Cat. No.: B12421762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of MET
kinase-IN-2, a potent and selective inhibitor of the MET tyrosine kinase. The document details

its biochemical and cellular activity, in vivo efficacy, and pharmacokinetic profile. Methodologies

for key experiments are described to facilitate reproducibility and further investigation.

Core Data Summary
The following tables summarize the quantitative data obtained during the initial characterization

of MET kinase-IN-2.

Table 1: Biochemical and Cellular Activity of MET kinase-IN-2

Parameter Target/Cell Line Value

IC50 MET Kinase 7.4 nM[1]

IC50 U-87 MG (Glioblastoma) 2.9 - 4.5 µM[2]

IC50 NIH-H460 (Lung Cancer) 2.9 - 4.5 µM[2]

IC50 HT-29 (Colon Cancer) 2.9 - 4.5 µM[2]

IC50 MKN-45 (Gastric Cancer) 2.9 - 4.5 µM[2]
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Table 2: In Vivo Efficacy of MET kinase-IN-2 in U-87 MG Xenograft Model

Dosage Schedule Outcome

3 - 37.5 mg/kg p.o., daily for 3 weeks
Statistically significant tumor

growth inhibition[2]

Table 3: Pharmacokinetic Properties of MET kinase-IN-2

Parameter Value

Cmax 1.5 µg/mL[2]

AUC0-∞ 10.7 µg•h/mL[2]

T1/2 4.9 hours[2]

CL 0.5 L/h/kg[2]

F% 32%[2]

Table 4: Kinase Selectivity Profile of MET kinase-IN-2

Kinase IC50 (nM)

AXL 16.5 - 198

Flt4 16.5 - 198

KDR 16.5 - 198

Mer 16.5 - 198

TEK 16.5 - 198

TYRO3 16.5 - 198

Experimental Protocols
Detailed methodologies for the key experiments are provided below.
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Biochemical MET Kinase Assay
A common method for determining the in vitro potency of a kinase inhibitor is a biochemical

assay that measures the phosphorylation of a substrate by the kinase. The ADP-Glo™ Kinase

Assay is a frequently used platform for this purpose.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The

amount of ADP is directly proportional to the kinase activity.

Protocol Outline:

Reaction Setup: A reaction mixture is prepared containing the MET kinase enzyme, a

suitable substrate (e.g., a synthetic peptide), ATP, and varying concentrations of MET
kinase-IN-2. The reaction is typically carried out in a buffer containing MgCl2 and DTT at

room temperature for a defined period (e.g., 60 minutes)[3].

ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to

terminate the kinase reaction and deplete the remaining ATP[3].

Kinase Detection Reagent Addition: A Kinase Detection Reagent is then added to convert

ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal[3].

Signal Measurement: The luminescence is measured using a plate reader. The intensity of

the light signal is proportional to the amount of ADP produced and, therefore, the MET

kinase activity.

IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce

kinase activity by 50%, is calculated by plotting the kinase activity against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Viability Assay
Cell viability assays are used to determine the effect of a compound on cell proliferation and

cytotoxicity. The MTT or MTS assays are widely used colorimetric methods.

Principle: These assays measure the metabolic activity of viable cells. Tetrazolium salts (MTT

or MTS) are reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active
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cells to form a colored formazan product[4][5]. The amount of formazan produced is

proportional to the number of viable cells.

Protocol Outline:

Cell Seeding: Cancer cell lines (e.g., U-87 MG, NIH-H460, HT-29, MKN-45) are seeded in

96-well plates and allowed to adhere overnight[6].

Compound Treatment: The cells are then treated with various concentrations of MET kinase-
IN-2 for a specified period (e.g., 72 hours)[2].

Reagent Addition: After the incubation period, MTT or MTS reagent is added to each well

and incubated for 1-4 hours to allow for formazan formation[4][7].

Solubilization (for MTT assay): If using MTT, a solubilization solution (e.g., DMSO or SDS) is

added to dissolve the insoluble formazan crystals[7]. This step is not necessary for the MTS

assay as the formazan product is soluble.

Absorbance Measurement: The absorbance of the colored solution is measured using a

microplate reader at a specific wavelength (e.g., 570 nm for MTT)[7].

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control

cells. The IC50 value is determined by plotting cell viability against the logarithm of the

compound concentration.

In Vivo U-87 MG Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of potential anti-cancer agents. The

U-87 MG human glioblastoma xenograft model is a commonly used model to study brain

tumors[8].

Protocol Outline:

Cell Implantation: U-87 MG cells are harvested and suspended in a suitable medium. The

cell suspension is then subcutaneously injected into the flank of immunocompromised mice

(e.g., nude mice)[9][10].
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Tumor Growth: Tumors are allowed to grow to a palpable size. The tumor volume is

measured regularly using calipers.

Drug Administration: Once the tumors reach a predetermined size, the mice are randomized

into treatment and control groups. MET kinase-IN-2 is administered orally at various doses

(e.g., 3-37.5 mg/kg) daily for a specified duration (e.g., 3 weeks)[2]. The control group

receives the vehicle.

Tumor Monitoring: Tumor growth is monitored throughout the treatment period.

Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The anti-

tumor efficacy is determined by comparing the tumor growth in the treated groups to the

control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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